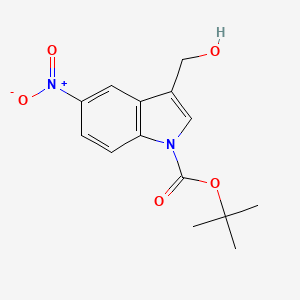

1-BOC-3-ヒドロキシメチル-5-ニトロインドール

説明

Tert-Butyl 3-(hydroxymethyl)-5-nitro-1H-indole-1-carboxylate is a useful research compound. Its molecular formula is C14H16N2O5 and its molecular weight is 292.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality tert-Butyl 3-(hydroxymethyl)-5-nitro-1H-indole-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 3-(hydroxymethyl)-5-nitro-1H-indole-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

電子豊富な種との反応性

3-ニトロインドールを含むインドリンビルディングブロックは、製薬業界にとっての「優勢構造」の1つです . 3-ニトロインドール誘導体の求電子性反応性は、幅広い新規の、しかし難しい化学反応の中心に置かれてきました . この反応性を利用して、多様に置換されたインドリンを生成してきました .

脱芳香族化プロセス

脱芳香族化プロセスは、これらの足場のC2 C3官能化の範囲を大幅に広げてきました . この特集記事では、電子豊富な種との3-ニトロインドールの注目すべき求電子反応性を紹介し、多様に置換されたインドリンを生成する際の価値を強調しています .

求電子性の評価

4つの異なる3-ニトロインドール誘導体の求電子性は、マイヤーの線形自由エネルギー関係によって評価されました . これらの化合物は、芳香族化合物に対して、ニトロスチレン範囲で予想外の値を示しました .

環状付加反応

3-ニトロインドールは、活性化剤なしで、室温で、一般的なジエンであるダニシェフスキーのジエンと相互作用するのに十分な求電子性を持ち、脱芳香族化された(4+2)環状付加体を良好な収率でスムーズに生成します .

シーケンスアプリケーションにおけるユニバーサルベース

ニトロインドールの誘導体である5-ニトロインドールアミダイトは、シーケンスアプリケーションにおける縮重を軽減するためのユニバーサルベースとして使用されています . 4つの塩基すべてにわたって均等な相互作用を持つインターカレーティング剤として作用することで、安定性を付与します .

生物学的に関連する化合物

インドールとその誘導体は、有機化学において重要な足場です . 特に、インドリンモチーフは、例えばインドールアルカロイドファミリーにおいて、生物学的に関連する化合物として主要な応用を見出しています .

作用機序

Target of Action

Indole derivatives, to which this compound belongs, are known to play a significant role in cell biology and are used for the treatment of various disorders in the human body .

Mode of Action

3-nitroindoles, a group to which this compound belongs, are known for their remarkable electrophilic reactivity with electron-rich species .

Biochemical Pathways

Indole derivatives are known to be involved in various biologically vital properties .

Result of Action

Indole derivatives are known to have various biologically vital properties .

生化学分析

Biochemical Properties

tert-Butyl 3-(hydroxymethyl)-5-nitro-1H-indole-1-carboxylate plays a significant role in biochemical reactions due to its unique structure. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

tert-Butyl 3-(hydroxymethyl)-5-nitro-1H-indole-1-carboxylate influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This compound can modulate gene expression by acting as a ligand for nuclear receptors, thereby influencing transcriptional activity. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of action of tert-Butyl 3-(hydroxymethyl)-5-nitro-1H-indole-1-carboxylate involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . This compound also affects gene expression by interacting with transcription factors and nuclear receptors, resulting in altered transcriptional activity. These interactions can lead to changes in cellular function and overall cellular homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-Butyl 3-(hydroxymethyl)-5-nitro-1H-indole-1-carboxylate can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it has been observed to maintain its activity over extended periods.

Dosage Effects in Animal Models

The effects of tert-Butyl 3-(hydroxymethyl)-5-nitro-1H-indole-1-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression without causing toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.

Metabolic Pathways

tert-Butyl 3-(hydroxymethyl)-5-nitro-1H-indole-1-carboxylate is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound

Transport and Distribution

Within cells and tissues, tert-Butyl 3-(hydroxymethyl)-5-nitro-1H-indole-1-carboxylate is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution can affect its overall activity and efficacy in biochemical reactions.

Subcellular Localization

The subcellular localization of tert-Butyl 3-(hydroxymethyl)-5-nitro-1H-indole-1-carboxylate is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, thereby influencing its overall biological activity.

特性

IUPAC Name |

tert-butyl 3-(hydroxymethyl)-5-nitroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O5/c1-14(2,3)21-13(18)15-7-9(8-17)11-6-10(16(19)20)4-5-12(11)15/h4-7,17H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPACHXTNKWGMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654321 | |

| Record name | tert-Butyl 3-(hydroxymethyl)-5-nitro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914349-07-8 | |

| Record name | tert-Butyl 3-(hydroxymethyl)-5-nitro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B1451692.png)

![5-[(4-Benzylpiperazin-1-yl)carbonyl]-2-methylaniline](/img/structure/B1451700.png)

![2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid](/img/structure/B1451704.png)

![5-[(2,2,2-Trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1451708.png)

![[1-[(2,4-Dichlorophenyl)methyl]piperidin-4-yl]methanamine](/img/structure/B1451713.png)

![2-[(2-Pyridinylmethyl)amino]isonicotinic acid](/img/structure/B1451714.png)